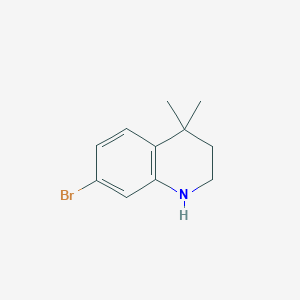

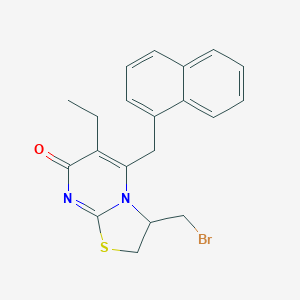

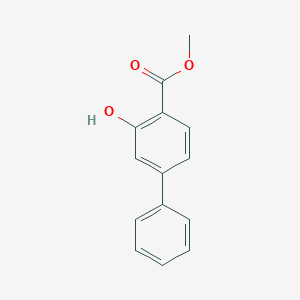

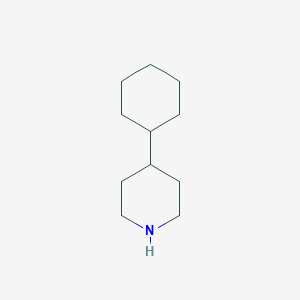

![molecular formula C8H6N2O3 B176725 4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid CAS No. 156335-30-7](/img/structure/B176725.png)

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid

説明

“4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of pyridazine, which is a class of organic compounds containing a pyridazine ring, a six-member aromatic heterocycle, with two nitrogen atoms at positions 1 and 2 .

Synthesis Analysis

The synthesis of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” and its derivatives has been explored in several studies. For instance, one study prepared a few derivatives using N-aminopyrrole and N-aminoimidazole derivatives as starting building blocks and the classical pathways of the quinolone series . Another study developed a method for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis

The molecular structure of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” can be represented by the InChI code: 1S/C9H8N2O3/c1-10-5-6 (9 (13)14)8 (12)7-3-2-4-11 (7)10/h2-5H,1H3, (H,13,14) . This indicates that the molecule contains 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” include a molecular weight of 192.17 .科学的研究の応用

Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates

Specific Scientific Field

Organic Chemistry

Summary of the Application

This research focuses on the synthesis of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates .

Methods of Application

The method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .

Results or Outcomes

The high reactivity of the synthesized 4-oxo-1,4-dihydropyridine-3-carboxylates provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .

Biological Activities of Pyrrolopyrazine Derivatives

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have shown a wide range of biological activities .

Methods of Application

Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Results or Outcomes

According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Fluorescent Properties of Pyrrolopyridazine Derivatives

Specific Scientific Field

Physical Chemistry

Summary of the Application

Pyrrolopyridazine derivatives, which may include structures similar to “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid”, have been investigated for their fluorescent properties .

Methods of Application

The fluorescent properties of these compounds are typically studied using spectroscopic techniques .

Results or Outcomes

These compounds have potential use in sensors, lasers, and semiconductor devices due to their fluorescent properties .

Antiviral Properties

Specific Scientific Field

Virology

Summary of the Application

Pyrrolopyrazine derivatives, which may include structures similar to “4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid”, have shown potential antiviral activities .

Methods of Application

The antiviral properties of these compounds can be tested using standard virological techniques .

Results or Outcomes

Pyrrolo [1,2- a] pyrazine derivatives exhibited more antiviral activities .

Antifungal Properties

Specific Scientific Field

Mycology

Summary of the Application

“4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid” and its derivatives could have potential antifungal properties .

Methods of Application

The antifungal properties of these compounds can be tested using standard mycological techniques .

Results or Outcomes

Pyrrolo [1,2- a] pyrazine derivatives exhibited more antifungal activities .

将来の方向性

特性

IUPAC Name |

4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)4-9-10-3-1-2-6(7)10/h1-4,9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCADCLTCASMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

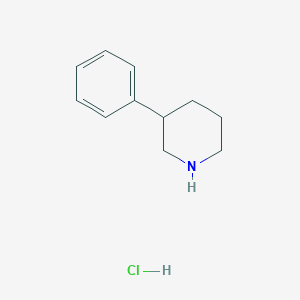

![2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B176671.png)